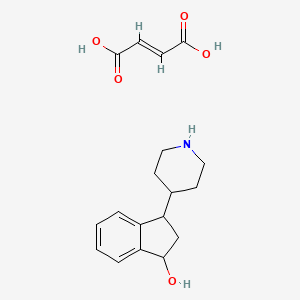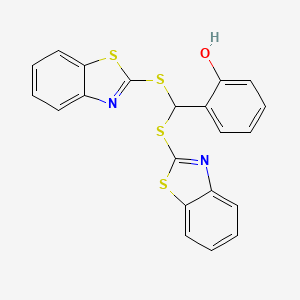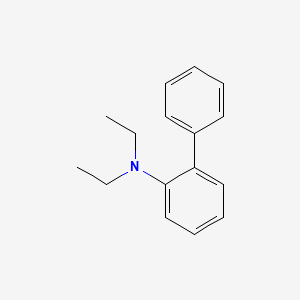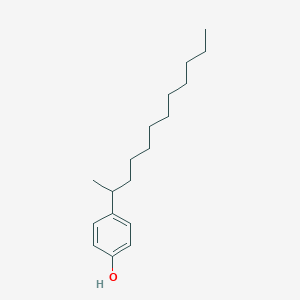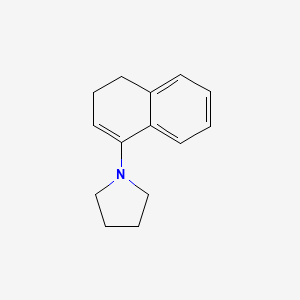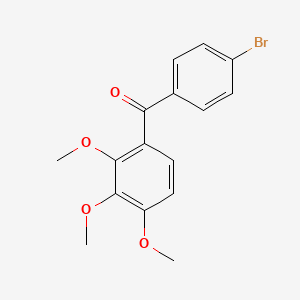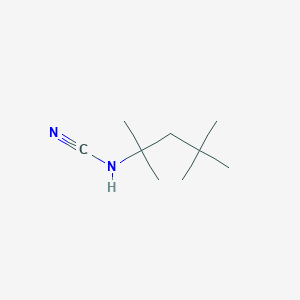
(2,4,4-Trimethylpentan-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,4-Trimethylpentan-2-yl)cyanamide is an organic compound with the molecular formula C10H18N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by a 2,4,4-trimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethylpentan-2-yl)cyanamide typically involves the reaction of 2,4,4-trimethylpentan-2-yl chloride with sodium cyanamide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is then subjected to quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,4,4-Trimethylpentan-2-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyanamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2,4,4-Trimethylpentan-2-yl)cyanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,4-Trimethylpentan-2-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
Uniqueness
(2,4,4-Trimethylpentan-2-yl)cyanamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6291-92-5 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-ylcyanamide |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)6-9(4,5)11-7-10/h11H,6H2,1-5H3 |
InChI Key |
HKUBFVROJMSGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



